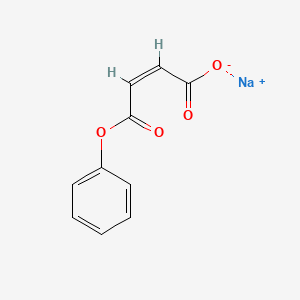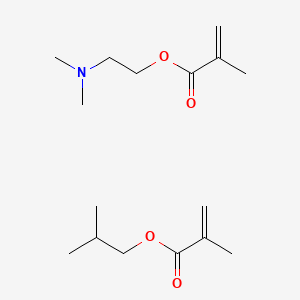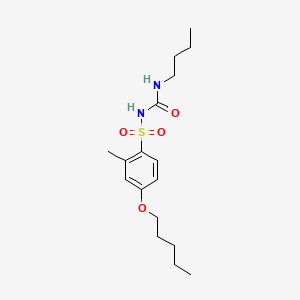
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in clinical practice. This particular compound is structurally related to sulfadiazine, which is commonly used as an anti-infective drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with ethyl tetrazole under specific conditions. The reaction typically requires a mixed solvent system, such as acetone and 1,4-dioxane, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Applications De Recherche Scientifique
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in treating infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves inhibiting the synthesis of dihydrofolic acid by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . The compound acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide, commonly used as an anti-infective drug.
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific structure, which includes a tetrazole ring.
Propriétés
Numéro CAS |
69518-42-9 |
|---|---|
Formule moléculaire |
C13H14N8O2S |
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
4-amino-N-pyrimidin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N8O2S/c14-10-2-4-11(5-3-10)24(22,23)21(13-15-7-1-8-16-13)9-6-12-17-19-20-18-12/h1-5,7-8H,6,9,14H2,(H,17,18,19,20) |
Clé InChI |
OPFSHKXOTVDONY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)





![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)





![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)

